molecular formula C12H16Cl2N2 B7788237 1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- CAS No. 61944-71-6

1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro-

Cat. No.: B7788237
CAS No.: 61944-71-6
M. Wt: 259.17 g/mol
InChI Key: IHNFDVDZXLBUJB-UHFFFAOYSA-N
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Description

1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- is a compound belonging to the diazepine family, characterized by a seven-membered ring containing two nitrogen atoms.

Preparation Methods

The synthesis of 1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- involves the heterocyclization reaction of specific precursors. One common method includes the reaction of [N4-(4-acetylamino) benzene sulfonyl] piperazinyl-N1-propyl-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of silica sulphuric acid . This method yields the desired diazepine compound with good efficiency. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- involves its interaction with specific molecular targets. It can act as an antagonist or agonist at various receptors, influencing biological pathways. For example, it may interact with serotoninergic receptors, affecting neurotransmitter release and uptake . The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- can be compared with other diazepine derivatives such as:

  • Brotizolam
  • Bunazosin
  • Dilazep
  • Etizolam
  • Homofenazine
  • Zometapine
  • Clotiazepam
  • Clozapine
  • Dibenzepine

These compounds share a similar diazepine core but differ in their substituents, leading to variations in their biological activities and applications

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNFDVDZXLBUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383809
Record name 1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61944-71-6
Record name 1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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